![molecular formula C16H16N4OS2 B2595511 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 851131-64-1](/img/structure/B2595511.png)
2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Thiazole is a similar heterocyclic compound that contains a nitrogen and a sulfur atom .
Molecular Structure Analysis
Imidazole has a five-membered ring structure with two nitrogen atoms . Thiazole also has a five-membered ring, but with a sulfur and a nitrogen atom . The specific molecular structure of “2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide” would be a combination of these structures with additional functional groups.Chemical Reactions Analysis
The chemical reactions involving imidazole and thiazole derivatives can be quite diverse, depending on the other functional groups present in the molecule . Without specific information on the compound , it’s difficult to provide an accurate analysis of its chemical reactions.Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . The physical and chemical properties of “2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide” would depend on its specific structure.Scientific Research Applications
Synthesis and Anticancer Activities
Researchers have developed derivatives of 2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide and investigated their anticancer activities. These compounds were synthesized by reacting specific derivatives with 2-chloro-N-(thiazol-2-yl)acetamide compounds. The anticancer activities of these derivatives were tested against a panel of 60 different human tumor cell lines derived from nine neoplastic cancer types, showing promising activity against melanoma-type cell lines (Duran & Demirayak, 2012).
pKa Determination
Another study focused on the synthesis of drug precursors related to this compound, aiming to determine their acidity constants (pKa) through UV spectroscopic studies. The research provided insights into the protonation behavior of these compounds, contributing to a better understanding of their chemical properties and potential pharmaceutical applications (Duran & Canbaz, 2013).
Heterocyclic Synthesis
The compound and its derivatives have been utilized as starting materials for the synthesis of various heterocycles through one-pot cascade reactions. This approach highlights the versatility of thioureido-acetamides in heterocyclic synthesis, offering efficient pathways to important heterocycles with potential applications in drug development and material science (Schmeyers & Kaupp, 2002).
Luminescence Sensing
Lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate, a related compound, have been synthesized and evaluated as potential fluorescence sensors for benzaldehyde-based derivatives. This research underscores the potential of these frameworks in sensing applications, leveraging the unique luminescent properties of lanthanide ions (Shi et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c1-11-4-3-5-13(12(11)2)20-8-6-18-16(20)23-10-14(21)19-15-17-7-9-22-15/h3-9H,10H2,1-2H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVQMDYZOAWQAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=NC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide |
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